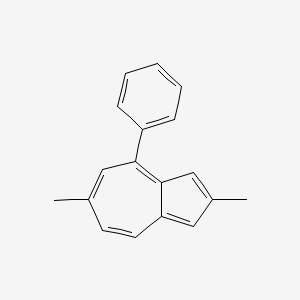
Azulene, 2,6-dimethyl-4-phenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azulene, 2,6-dimethyl-4-phenyl is an aromatic hydrocarbon with the molecular formula C₁₈H₁₆ and a molecular weight of 232.3196 g/mol . This compound is a derivative of azulene, which is known for its deep blue color, contrasting with its isomer naphthalene, which is colorless . Azulene has a unique structure consisting of fused cyclopentadiene and cycloheptatriene rings, making it an interesting subject for various scientific studies .
Preparation Methods
The synthesis of azulene, 2,6-dimethyl-4-phenyl can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of pyrrolidine as a reagent and continuous steam distillation and extraction for workup has been reported as an improved and scalable synthesis method . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
Azulene, 2,6-dimethyl-4-phenyl undergoes various types of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction. Electrophilic aromatic substitution reactions are common due to the aromatic nature of azulene. Typical reagents for these reactions include halogens, nitrating agents, and sulfonating agents . The major products formed depend on the specific reagents and conditions used. For example, nitration of azulene derivatives can yield nitro-substituted products, while halogenation can produce halogenated azulene compounds .
Scientific Research Applications
Azulene, 2,6-dimethyl-4-phenyl and its derivatives have found numerous applications in scientific research. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, azulene derivatives exhibit anti-inflammatory, antiallergic, and antimicrobial properties . They are also used in the development of optoelectronic devices due to their unique electronic properties .
Mechanism of Action
The mechanism of action of azulene, 2,6-dimethyl-4-phenyl involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, mediators of inflammatory processes . This inhibition leads to reduced inflammation and pain. Additionally, azulene derivatives can regulate the secretion of cytokines, proteins that play significant roles in transmitting immunological signals .
Comparison with Similar Compounds
Azulene, 2,6-dimethyl-4-phenyl can be compared with other azulene derivatives such as guaiazulene and chamazulene. Guaiazulene (1,4-dimethyl-7-isopropylazulene) and chamazulene (4,8-dimethyl-2-isopropylazulene) are naturally occurring compounds found in plants and mushrooms . These compounds share similar aromatic structures but differ in their substituents, which can influence their chemical reactivity and biological activities. Azulene itself is unique due to its deep blue color and dipolar nature, which is unusual for small unsaturated aromatic compounds .
Properties
CAS No. |
109985-35-5 |
|---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2,6-dimethyl-4-phenylazulene |
InChI |
InChI=1S/C18H16/c1-13-8-9-16-10-14(2)12-18(16)17(11-13)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
BAOBEDNJHDPRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C2C=C1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















